molecular formula C17H20N2O2S B5692249 1-Benzenesulfonyl-4-o-tolyl-piperazine

1-Benzenesulfonyl-4-o-tolyl-piperazine

Cat. No.: B5692249
M. Wt: 316.4 g/mol
InChI Key: LHZKIJOVBGFZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzenesulfonyl-4-o-tolyl-piperazine is a chemical compound that belongs to the class of sulfones It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with an o-tolyl group

Preparation Methods

The synthesis of 1-Benzenesulfonyl-4-o-tolyl-piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The o-tolyl group is introduced through a subsequent substitution reaction using o-tolyl halide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Benzenesulfonyl-4-o-tolyl-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzenesulfonyl-4-o-tolyl-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-4-o-tolyl-piperazine involves its interaction with molecular targets through its sulfone and piperazine moieties. The sulfone group can participate in various catalytic processes, while the piperazine ring can interact with biological receptors, potentially leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzenesulfonyl-4-o-tolyl-piperazine can be compared with other sulfone-containing compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-15-7-5-6-10-17(15)18-11-13-19(14-12-18)22(20,21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZKIJOVBGFZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.